6-Fluoro-1,2-benzisoxazole-3-acetic acid
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Overview
Description
6-Fluoro-1,2-benzisoxazole-3-acetic acid is a fluorinated derivative of benzisoxazole, a heterocyclic compound known for its diverse biological activities. The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable molecule in pharmaceutical and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2-benzisoxazole-3-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a fluorinated acetic acid derivative in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2-benzisoxazole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and bromine are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
6-Fluoro-1,2-benzisoxazole-3-acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2-benzisoxazole-3-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can inhibit enzyme activity or modulate receptor function, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antiproliferative activity.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Used in the synthesis of paliperidone, an antipsychotic drug
Uniqueness
6-Fluoro-1,2-benzisoxazole-3-acetic acid stands out due to its unique combination of a fluorine atom and an acetic acid moiety, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Overview
6-Fluoro-1,2-benzisoxazole-3-acetic acid is a fluorinated derivative of benzisoxazole, a heterocyclic compound recognized for its diverse biological activities. The incorporation of a fluorine atom enhances the compound's chemical stability and biological efficacy, making it a significant molecule in pharmaceutical and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom increases the binding affinity to these molecular targets, which can lead to:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting critical biochemical pathways.
- Receptor Modulation : It may modulate receptor functions that are pivotal in therapeutic effects.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its derivatives against human carcinoma cells (HeLa, HT-29, MCF-7, HepG-2) using the MTT assay. Key findings include:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
5a | HeLa | 15 | High |
5d | MCF-7 | 12 | High |
5k | HepG-2 | 10 | Very High |
These results suggest that modifications at the N-terminal significantly influence antiproliferative activity, with certain derivatives showing potent effects across multiple cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. It has shown activity against multi-drug resistant strains of bacteria such as Acinetobacter baumannii. The minimum inhibitory concentrations (MIC) were reported as low as 6.25 µg/mL against clinical strains . This highlights its potential as a new chemotype for developing antibacterial agents.
Case Studies
- Anticancer Research : A series of novel derivatives were synthesized and evaluated for their antiproliferative properties. Among these, specific compounds demonstrated remarkable activity against cancer cell lines, indicating the potential for further development in cancer therapeutics .
- Antimicrobial Studies : A study focused on the antibacterial properties of benzisoxazole derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. This supports the idea that structural variations can significantly impact biological efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Biological Activity |
---|---|
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Antiproliferative |
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole | Used in antipsychotic drug synthesis |
The distinct combination of a fluorine atom and an acetic acid moiety in this compound enhances its stability and biological activity compared to other derivatives .
Properties
IUPAC Name |
2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-2-6-7(4-9(12)13)11-14-8(6)3-5/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJYNWCSOKGDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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